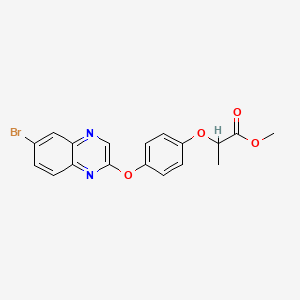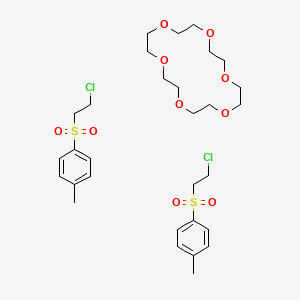
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines two distinct chemical entities: a benzene derivative and a crown ether. The benzene derivative, 1-(2-Chloroethylsulfonyl)-4-methylbenzene, is known for its reactivity due to the presence of the chloroethylsulfonyl group. The crown ether, 1,4,7,10,13,16-hexaoxacyclooctadecane, is a cyclic compound with multiple ether linkages, known for its ability to complex with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethylsulfonyl)-4-methylbenzene can be synthesized through the electrophilic aromatic substitution of toluene with 2-chloroethanesulfonyl chloride under controlled conditions . The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the substitution reaction.
1,4,7,10,13,16-hexaoxacyclooctadecane is synthesized through the cyclization of ethylene glycol derivatives in the presence of a strong acid catalyst . The reaction conditions often require high temperatures and vacuum to drive the cyclization to completion.
Industrial Production Methods
Industrial production of 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves large-scale electrophilic aromatic substitution reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield . For 1,4,7,10,13,16-hexaoxacyclooctadecane, industrial synthesis typically involves the use of high-pressure reactors to achieve the necessary cyclization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethylsulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
1,4,7,10,13,16-hexaoxacyclooctadecane primarily participates in complexation reactions with metal ions, forming stable complexes that are useful in various applications .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups depending on the nucleophile used.
Oxidation: The major product is 4-methylbenzoic acid.
Scientific Research Applications
1-(2-Chloroethylsulfonyl)-4-methylbenzene is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block for complex molecules.
1,4,7,10,13,16-hexaoxacyclooctadecane is widely used in coordination chemistry for the complexation of metal ions . It is also used in the development of sensors and separation processes due to its ability to selectively bind specific ions .
Mechanism of Action
The mechanism of action for 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves the formation of a reactive intermediate during nucleophilic substitution, which then undergoes further reactions to yield the final product . The chloroethylsulfonyl group acts as a leaving group, facilitating the substitution reaction.
For 1,4,7,10,13,16-hexaoxacyclooctadecane, the mechanism involves the formation of a stable complex with metal ions through coordination bonds between the ether oxygen atoms and the metal ion . This complexation is driven by the favorable enthalpy change associated with the formation of multiple coordination bonds.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in reactivity but lacks the aromatic ring, making it less versatile in organic synthesis.
Uniqueness
1-(2-Chloroethylsulfonyl)-4-methylbenzene is unique due to the presence of both a reactive chloroethylsulfonyl group and an aromatic ring, providing a versatile platform for further chemical modifications . 1,4,7,10,13,16-hexaoxacyclooctadecane is unique in its ability to form stable complexes with a wide range of metal ions, making it highly valuable in coordination chemistry and industrial applications .
Properties
CAS No. |
74261-14-6 |
|---|---|
Molecular Formula |
C30H46Cl2O10S2 |
Molecular Weight |
701.7 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C9H11ClO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-8-2-4-9(5-3-8)13(11,12)7-6-10/h1-12H2;2*2-5H,6-7H2,1H3 |
InChI Key |
JACQQTFXGUZKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCl.CC1=CC=C(C=C1)S(=O)(=O)CCCl.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


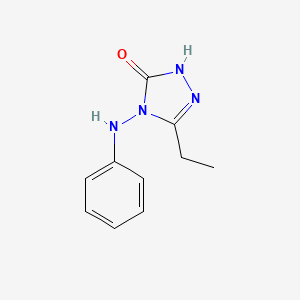

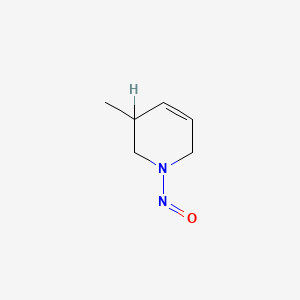

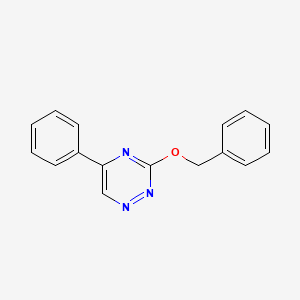
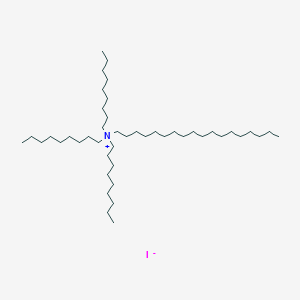
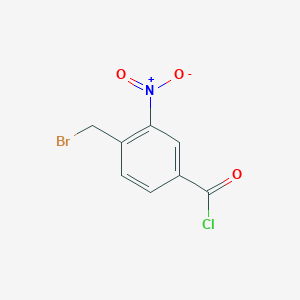
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
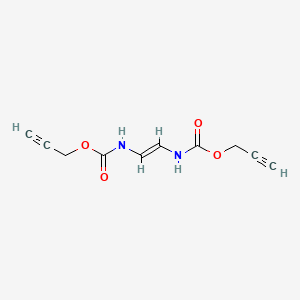
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)


![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
